molecular formula C6H11ClN6S2 B8016432 S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride CAS No. 124646-05-5

S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride

Cat. No.: B8016432
CAS No.: 124646-05-5
M. Wt: 266.8 g/mol
InChI Key: DMXJVYCDETXZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride (CAS: 352530-51-9) is a thiazole-derived compound with a molecular formula of C₅H₁₀N₆S₂·HCl and a molecular weight of 254.76 g/mol . It is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .

Properties

IUPAC Name

[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6S2.ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXJVYCDETXZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88046-01-9, 124646-05-5
Record name Carbamimidothioic acid, [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88046-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WQ73L29PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride is a compound of significant interest due to its diverse biological activities. It is primarily recognized for its potential as an antimicrobial and anticancer agent, as well as its role in enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₁ClN₆S₂
  • Molecular Weight : 266.775 g/mol
  • Solubility : Sparingly soluble in DMSO
  • Melting Point : >188°C (decomposes)

This compound exhibits its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of xanthine oxidase, which is involved in uric acid metabolism. This inhibition can be beneficial in treating conditions like gout .
  • Antimicrobial Activity : Studies indicate that this compound displays potent antimicrobial properties against a range of pathogens, including bacteria and fungi .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies have reported effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 1 summarizes the antimicrobial efficacy of the compound against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In a series of cytotoxicity assays against various cancer cell lines, the compound exhibited promising results:

  • IC50 Values :
    • PC3 (prostate cancer): 13.7 µM
    • MCF7 (breast cancer): 15.0 µM

These values indicate that the compound may be more effective than some standard chemotherapy agents.

Case Studies

A notable case study involved the use of this compound in treating murine models of bacterial infections. The compound significantly reduced bacterial load and improved survival rates compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Guanidine Group : Enhances interaction with biological targets due to its basicity.
  • Thiazole Ring : Contributes to the compound's ability to penetrate biological membranes and interact with enzymes.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride is primarily recognized as an intermediate in the synthesis of Famotidine, a widely used histamine H2 receptor antagonist that reduces stomach acid production. The compound's structural features, including a thiazole ring and guanidine group, facilitate its role in drug synthesis processes.

1.2. Antidiabetic Potential

Research indicates that this compound exhibits significant effects on glucose metabolism and insulin sensitivity, suggesting its potential use as an anti-diabetic agent. In vitro studies have shown that the compound can enhance glucose uptake in muscle cells, thereby improving insulin sensitivity.

Biochemical Research

2.1. Interaction Studies

The compound has been subjected to various interaction studies to elucidate its binding affinity with biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic effects of the compound. For instance, electrochemical studies have been conducted to investigate its redox properties and interactions with biomolecules.

2.2. Antimicrobial Activity

This compound has demonstrated antimicrobial and antifungal activities in preliminary studies. These findings suggest that it could be developed into a therapeutic agent for treating infections caused by resistant microbial strains.

3.1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. For example, one method includes the reaction of S-[(2-aminothiazol-4-yl)methyl]isothiourea dihydrochloride with various reagents to yield different thiazole derivatives. The characterization of synthesized compounds is essential for confirming their structure and purity.

3.2. Pharmacological Studies

Pharmacological studies have explored the efficacy of this compound in reducing gastric acid secretion in animal models. In one study, the compound was administered to pylorus-ligated rats, demonstrating significant inhibition of gastric secretion compared to control groups . Such findings underscore its potential as a therapeutic agent for gastrointestinal disorders.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryIntermediate for Famotidine synthesisEssential structural features for drug synthesis
Antidiabetic ResearchEnhances glucose metabolismImproves insulin sensitivity
Biochemical InteractionBinding studies with biological targetsInsights into mechanism of action
Antimicrobial ActivityPotential treatment for resistant infectionsDemonstrated antimicrobial properties
Pharmacological StudiesReduces gastric acid secretionSignificant inhibition observed in animal models

Comparison with Similar Compounds

S-(3,4-Dichlorobenzyl)isothiourea Hydrochloride (A22)

Structural Features :

  • Contains a dichlorobenzyl group instead of a thiazolyl-guanidino moiety.

Functional Properties :

  • Antimicrobial Activity: Demonstrates potent in vitro activity against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, with MIC values ranging from 4–32 µg/mL .
  • Mechanism : Targets the cytoskeletal protein MreB , disrupting cell shape and division in Gram-negative bacteria .
  • Anti-Biofilm Activity : Reduces biofilm formation in E. coli and Klebsiella pneumoniae at sub-inhibitory concentrations (0.5–2 µg/mL) .

Advantages Over Target Compound :

  • Well-documented antimicrobial and anti-biofilm effects, whereas the target compound lacks direct efficacy data .

Limitations :

  • Rapid degradation in solution (half-life ~13 hours at neutral pH) compared to more stable thiazole derivatives .

S-(4-Chlorobenzyl)isothiourea

Structural Features :

  • Simpler structure with a single chlorobenzyl group.

Functional Properties :

  • Generated as a degradation product of MAC13243, a LolA-binding compound .
  • Shares binding affinity for LolA (a lipoprotein transporter) with MAC13243 but lacks MreB inhibitory activity .

Contrast with Target Compound :

N-Cyano Derivatives with Thiazolylmethylthio Groups

Example Compounds :

  • Compound 30: N-Cyano-N'-[4-[N-(fluorobenzyl-pyridylamino)ethyl]butyl]-guanidine derivative with a [2-guanidino-4-thiazolyl]methylthio group.
  • Compound 31 : Similar structure with a pentyl chain.

Key Data :

Property Compound 30 Compound 31
Yield 60% 29%
Molecular Weight ~612 g/mol Not specified
Bioactivity Unspecified Unspecified

Comparison :

  • These derivatives exhibit structural complexity and lower synthesis yields compared to the target compound, which may hinder scalability .
  • Their larger size (e.g., 612 g/mol for Compound 30) could reduce membrane permeability relative to the smaller target compound (254.76 g/mol) .

S-(2-Dimethylaminomethyl)-4-Thiazolemethyl Isothiourea Dihydrochloride

Structural Features :

  • Substituted with a dimethylaminomethyl group instead of guanidino.
  • Exists as a dihydrochloride salt, enhancing solubility.

Functional Properties :

Contrast with Target Compound :

  • The dimethylaminomethyl group may alter electronic properties, reducing hydrogen-bonding capacity compared to the guanidino group .

Preparation Methods

Reaction Mechanism and Intermediate Isolation

The conventional method involves reacting 2-guanidino-4-chloromethylthiazole with isothiourea in acidic media. As detailed in patent CN1013674B, the process begins by generating the thiolate anion from isothiourea under alkaline conditions (e.g., 40% NaOH). This anion attacks the chloromethyl group of the thiazole derivative, forming the desired thiomethyl bond.

Key steps include:

  • Deprotonation : Isothiourea reacts with NaOH to form a thiolate ion.

  • Nucleophilic Substitution : The thiolate displaces chloride from 2-guanidino-4-chloromethylthiazole.

  • Acidification : Hydrochloric acid protonates the product, yielding the hydrochloride salt.

This method achieves yields of 70–72% but requires meticulous control of pH and temperature to prevent hydrolysis of the guanidine group.

Optimization Challenges

  • Purification : Early iterations relied on column chromatography, which is impractical for industrial-scale production.

  • Byproduct Formation : Competing elimination reactions may produce acrylamidine derivatives, necessitating precise stoichiometry.

  • Reagent Costs : Excess sulphamide reagents increase expenses, prompting later modifications to use stoichiometric equivalents.

One-Pot Synthesis Methodologies

Streamlined Reaction Design

Patent WO2005009986A1 introduces a one-pot approach that consolidates multiple steps into a single reactor. This method eliminates intermediate isolation, enhancing efficiency:

  • Simultaneous Activation : 2-Guanidino-4-chloromethylthiazole and isothiourea are combined in isopropanol with acetic acid (15–20% v/v).

  • In Situ Alkylation : The mixture is heated to 35–45°C , facilitating direct S-alkylation without isolating the thiolate intermediate.

  • Crystallization : Adding HCl precipitates the hydrochloride salt, which is filtered and washed with cold isopropanol.

This method achieves an 83% yield with 99% purity, significantly reducing processing time and solvent use.

Advantages Over Traditional Routes

  • Reduced Handling : Minimizes exposure to odorous intermediates (e.g., 2-guanidino-4-chloromethylthiazole), which can cause dermatitis.

  • Cost Efficiency : Lower reagent consumption and eliminated chromatography steps cut production costs by ~40%.

  • Scalability : The one-pot design is adaptable to continuous flow systems, enabling large-scale manufacturing.

Comparative Analysis of Synthetic Methods

ParameterTraditional Multi-StepOne-Pot
Yield 70–72%83%
Reaction Time 48–72 hours12–18 hours
Purification Column chromatographyCrystallization
Purity 95–97%99%
Solvent Consumption High (methanol/water)Low (isopropanol)

The one-pot method’s superior yield and purity stem from avoiding intermediate degradation and side reactions. However, the traditional approach remains relevant for small-scale syntheses requiring custom modifications.

Industrial-Scale Considerations

Regulatory Compliance

  • ICH Guidelines : Both methods must adhere to International Council for Harmonisation standards for residual solvents (e.g., isopropanol limits: ≤5,000 ppm).

  • Genotoxic Impurities : Strict monitoring of chloromethyl intermediates ensures compliance with EMA guidelines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich base reactions. For example, intermediates like 2-dimethylaminomethyl-4-chloromethylthiazole hydrochloride ( ) serve as precursors. Optimization involves controlling reaction temperature (e.g., 60–80°C), pH (neutral to slightly acidic), and stoichiometric ratios of guanidine derivatives to thiazole intermediates. Purity is enhanced via recrystallization in methanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : To confirm the presence of guanidino protons (δ 6.5–8.5 ppm) and thiazole ring protons (δ 7.0–8.0 ppm) ().
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~248 g/mol for the dihydrochloride form) ().
  • HPLC : Utilize reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Q. What standard assays evaluate the compound’s solubility and stability under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in water, DMSO, and methanol at 25°C. The hydrochloride salt typically exhibits high aqueous solubility (>250 g/L) ( ).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and moisture to prevent hydrolysis of the isothiourea moiety .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole and guanidine moieties to enhance biological activity?

  • Methodological Answer :

  • Thiazole Modifications : Substitutions at the 4-position (e.g., chloromethyl or dimethylaminomethyl groups) influence antimicrobial potency. For example, S-(3,4-dichlorobenzyl) analogs show enhanced activity against Pseudomonas aeruginosa ( ).
  • Guanidine Modifications : Replacing the guanidine with cyano or alkyl groups alters cytotoxicity. SAR tables ( ) suggest that bulky substituents reduce membrane permeability but improve target specificity .

Q. How can researchers resolve contradictions in reported anti-biofilm activity across bacterial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific efflux pumps or biofilm matrix composition. Standardize assays using:

  • Microtiter Plate Assays : Quantify biofilm biomass via crystal violet staining.
  • Checkerboard Synergy Tests : Combine the compound with antibiotics (e.g., ciprofloxacin) to identify synergistic effects. highlights strain-dependent MIC reductions (2–8 µg/mL) against multidrug-resistant pathogens .

Q. What mechanistic studies are recommended to elucidate its inhibition of bacterial histidine kinases?

  • Methodological Answer :

  • Kinase Assays : Use purified histidine kinases (e.g., Staphylococcus aureus WalK) and measure ATPase activity via malachite green phosphate detection.
  • Molecular Docking : Model interactions between the guanidino group and kinase ATP-binding pockets (). Competitive inhibition constants (Ki) can be derived from Lineweaver-Burk plots .

Handling and Safety Considerations

Q. What PPE and handling protocols are critical given the compound’s hygroscopic and cytotoxic nature?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested to EN 374), lab coats, and eye protection. Use respiratory masks if handling powder in unventilated areas ().
  • Storage : Keep in airtight containers under inert gas (argon) at 4°C. Monitor for deliquescence via periodic weight checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.